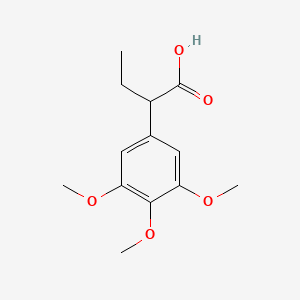
2-(3,4,5-trimethoxyphenyl)butanoic Acid
描述
2-(3,4,5-Trimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O5 It is characterized by the presence of a butanoic acid moiety attached to a 3,4,5-trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-(3,4,5-Trimethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
作用机制
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
相似化合物的比较
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)ethanoic acid
- 2-(3,4,5-Trimethoxyphenyl)propanoic acid
- 2-(3,4,5-Trimethoxyphenyl)pentanoic acid
Uniqueness
2-(3,4,5-Trimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the presence of three methoxy groups on the phenyl ring and the butanoic acid moiety. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
1212160-00-3 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
(2R)-2-(3,4,5-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m1/s1 |
InChI 键 |
WBULUDGUWZFLMO-SECBINFHSA-N |
SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
手性 SMILES |
CC[C@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
规范 SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














